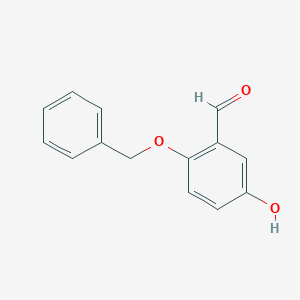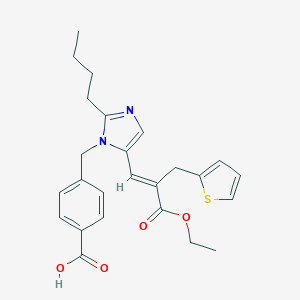
1-(Aminomethyl)-4-(sulfamoylamino)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Aminomethyl)-4-(sulfamoylamino)benzene, also known as AMSB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. AMSB is a sulfonamide derivative that has been synthesized using different methods.
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)-4-(sulfamoylamino)benzene is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes, including carbonic anhydrase and acetylcholinesterase. This compound has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells. This compound has also been shown to inhibit the activity of carbonic anhydrase and acetylcholinesterase. In vivo studies have shown that this compound has neuroprotective effects and may be useful in the treatment of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
1-(Aminomethyl)-4-(sulfamoylamino)benzene has several advantages for lab experiments, including its easy synthesis and low cost. However, this compound has certain limitations, including its low solubility in water and its potential toxicity.
Future Directions
There are several future directions for the study of 1-(Aminomethyl)-4-(sulfamoylamino)benzene. One area of future research is the development of new synthetic methods for this compound. Another area of future research is the investigation of the mechanism of action of this compound. Further studies are also needed to evaluate the potential toxicity of this compound and its suitability for use in humans. Additionally, the potential applications of this compound in the development of new materials should be further explored.
Synthesis Methods
1-(Aminomethyl)-4-(sulfamoylamino)benzene can be synthesized using various methods, including the reaction of 4-aminobenzenesulfonamide with formaldehyde and hydrogen cyanide. Another method involves the reaction of 4-aminobenzenesulfonamide with formaldehyde and ammonium chloride. The synthesis of this compound has also been achieved through the reaction of 4-aminobenzenesulfonamide with formaldehyde and urea.
Scientific Research Applications
1-(Aminomethyl)-4-(sulfamoylamino)benzene has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been investigated for its potential use as an antitumor agent. This compound has also been studied for its potential application in the treatment of Alzheimer's disease. In biochemistry, this compound has been investigated for its potential use as an enzyme inhibitor. In materials science, this compound has been studied for its potential application in the development of new materials.
properties
CAS RN |
164648-68-4 |
|---|---|
Molecular Formula |
C7H11N3O2S |
Molecular Weight |
201.25 g/mol |
IUPAC Name |
1-(aminomethyl)-4-(sulfamoylamino)benzene |
InChI |
InChI=1S/C7H11N3O2S/c8-5-6-1-3-7(4-2-6)10-13(9,11)12/h1-4,10H,5,8H2,(H2,9,11,12) |
InChI Key |
JFWBTILVCBFYSM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CN)NS(=O)(=O)N |
Canonical SMILES |
C1=CC(=CC=C1CN)NS(=O)(=O)N |
synonyms |
Sulfamide, [4-(aminomethyl)phenyl]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



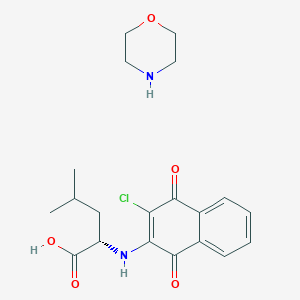
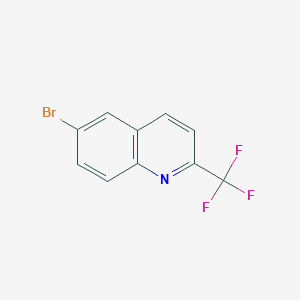
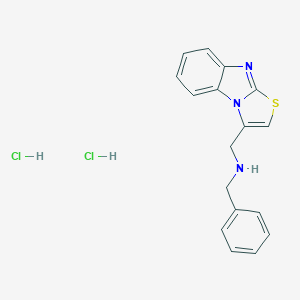

![2-Amino-thieno[2,3-d]thiazole-6-carboxylic acid methyl ester](/img/structure/B65628.png)
![4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxobutanoic acid;(1R)-1-phenylethanamine](/img/structure/B65637.png)


